molecular formula C7H5ClO2 B13787558 1,3-Benzodioxole,2-chloro-

1,3-Benzodioxole,2-chloro-

Cat. No.: B13787558
M. Wt: 156.56 g/mol
InChI Key: ASGZUCKWTDGRDX-UHFFFAOYSA-N
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Description

1,3-Benzodioxole,2-chloro- is a useful research compound. Its molecular formula is C7H5ClO2 and its molecular weight is 156.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3-Benzodioxole,2-chloro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Benzodioxole,2-chloro- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5ClO2

Molecular Weight

156.56 g/mol

IUPAC Name

2-chloro-1,3-benzodioxole

InChI

InChI=1S/C7H5ClO2/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4,7H

InChI Key

ASGZUCKWTDGRDX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)OC(O2)Cl

Origin of Product

United States

Contextualization of 1,3 Benzodioxole Derivatives in Chemical Synthesis

The 1,3-benzodioxole (B145889) framework, which consists of a benzene (B151609) ring fused to a five-membered dioxole ring, is a privileged structure in chemistry. wikipedia.org This moiety is present in a wide array of naturally occurring and synthetic compounds. Derivatives of 1,3-benzodioxole are significant as precursors and intermediates in the production of more complex molecules. ontosight.ai

Historically, these compounds have been cornerstones in the synthesis of pharmaceuticals, agrochemicals, and fragrances. google.com The methylenedioxyphenyl group, a key feature of many 1,3-benzodioxole derivatives, is known to be bioactive. The structural rigidity and electronic properties of the benzodioxole ring system make it an attractive starting point for building molecular complexity. The oxygen atoms in the dioxole ring increase the electron density of the aromatic system, which can facilitate electrophilic substitution reactions, making it a versatile component in organic synthesis.

The synthesis of the parent 1,3-benzodioxole can be achieved through the condensation of catechol (benzene-1,2-diol) with various reagents, such as disubstituted halomethanes. wikipedia.org The versatility of this core structure allows for the creation of a multitude of derivatives with diverse biological activities, including antimicrobial and anti-inflammatory properties. researchgate.net For instance, researchers have designed and synthesized series of N-(benzo[d] prepchem.comdioxol-5-yl)-2-(one-benzylthio) acetamides as potent auxin receptor agonists for promoting root growth in plants. researchgate.net

Significance of Halogenated 1,3 Benzodioxoles in Advanced Organic Transformations

The introduction of halogen atoms onto the 1,3-benzodioxole (B145889) scaffold dramatically expands its synthetic utility and biological relevance. Halogenation can occur on either the benzene (B151609) ring or the dioxole methylene (B1212753) bridge, leading to compounds with distinct reactivity profiles.

Chlorination on the benzene ring, for example at the 5-position, creates versatile intermediates. ontosight.aiacs.org These chlorinated derivatives can undergo further functionalization through nucleophilic substitution or cross-coupling reactions to build more elaborate molecular architectures, which are explored in drug discovery programs. acs.org

Halogenation at the 2-position of the dioxole ring has proven to be particularly valuable. The compound 2,2-dichloro-1,3-benzodioxole (B1313652) is a key intermediate in modern synthesis. It is prepared from catechol and reagents like phosgene (B1210022) or phosphorus pentachloride. wikipedia.orggoogle.com A primary application of this dichloro derivative is its use as a precursor to 2,2-difluoro-1,3-benzodioxole (B44384), an important building block for agrochemical and pharmaceutical products. google.comgoogleapis.com The conversion is typically achieved through a halogen exchange reaction. google.com

Furthermore, 2,2-dichloro-1,3-benzodioxole serves as a stable phosgene equivalent and has been used for the electrophilic carboxylation of alkenes and electron-rich aromatic compounds.

Table 1: Selected Halogenated 1,3-Benzodioxole Derivatives and Their Applications

Compound Name Position of Halogen(s) Key Application/Reaction Reference
5-Chloro-1,3-benzodioxole 5 (Aromatic Ring) Intermediate in pharmaceutical synthesis. ontosight.aiacs.org
2,2-Dichloro-1,3-benzodioxole 2,2 (Dioxole Ring) Precursor for 2,2-difluoro-1,3-benzodioxole; phosgene equivalent. google.com
2,2-Difluoro-1,3-benzodioxole 2,2 (Dioxole Ring) Intermediate for agrochemicals and pharmaceuticals. google.com

Overview of Research Trajectories Pertaining to the 2 Chloro 1,3 Benzodioxole Scaffold

Indirect Synthetic Routes via Precursors and Functional Group Interconversion

Indirect routes offer an alternative pathway to halogenated benzodioxoles, often involving the synthesis of a functionalized precursor followed by conversion to the target chloro-derivative.

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. While direct C-2 chlorination is challenging, other functional groups can be introduced at this position and potentially converted to a chloride. For instance, the conversion of alcohols to alkyl chlorides is a standard transformation, often proceeding through an intermediate sulfonate ester followed by nucleophilic substitution with a chloride source. This demonstrates the principle of accessing halides through FGI.

The 2,2-dichloro-1,3-benzodioxole derivative serves as a versatile intermediate for further transformations. google.com Its gem-dichloro group is a key reactive site. For example, this compound is the direct precursor to 2,2-difluoro-1,3-benzodioxole (B44384). The conversion is achieved through a halogen exchange (HALEX) reaction using reagents like hydrogen fluoride (B91410) or potassium fluoride, often in the presence of a catalyst. google.comgoogle.comgoogleapis.com

A patented process details the reaction of 2,2-dichloro-1,3-benzodioxole with potassium fluoride in a polar aprotic solvent like tetramethylene sulfone. google.com This reaction is catalyzed by substances such as potassium hydrogen fluoride and proceeds at temperatures between 100°C and 200°C to yield the difluoro analog with high conversion. google.comgoogleapis.com While this specific transformation yields a difluoro- compound, it highlights the utility of the 2,2-dichloro isomer as a starting point for functional group interconversions at the C-2 position. The selective partial reduction of the 2,2-dichloro derivative to the 2-chloro-1,3-benzodioxole is a plausible, though less documented, synthetic route.

Catalytic Systems and Reaction Conditions in Halogenation Processes

The choice of catalyst and reaction conditions is critical in directing the outcome of halogenation reactions on the 1,3-benzodioxole core.

For the formation of the 2,2-dichloro precursor via radical pathways, the catalysts are typically radical initiators like AIBN and benzoyl peroxide. google.com The reactions are performed in solvents that are stable under radical conditions, such as benzotrifluoride, at temperatures ranging from 80°C to 100°C. google.com

In the context of converting the 2,2-dichloro- intermediate to other di-halogenated species, such as 2,2-difluoro-1,3-benzodioxole, different catalytic systems are employed. Phase transfer catalysts, including quaternary ammonium (B1175870) salts like tetrabutylammonium (B224687) bromide (TBAB), have been mentioned in related processes. google.com For the specific fluorine-chlorine exchange, catalysts like potassium hydrogen fluoride, sodium hydrogen fluoride, and cesium hydrogen fluoride are effective. google.com The reaction is typically run in polar aprotic solvents at elevated temperatures (100°C to 200°C) to ensure sufficient reaction kinetics. google.com

Reactions Involving the Chloro-Substituent at the C-2 Position

The presence of a chlorine atom at the C-2 position, flanked by two oxygen atoms, makes this site highly reactive and the focal point for several important transformations.

Formation of 1,3-Benzodioxolium Cations via Chloride Elimination

The elimination of the chloride ion from 2-chloro-1,3-benzodioxole is a direct pathway to the formation of the highly reactive 1,3-benzodioxolium cation. This electrophilic species is a key intermediate in various reactions. While often generated through other routes, such as the electrochemical oxidation of 1,3-benzodioxoles, the lability of the C-Cl bond at the C-2 position provides a straightforward entry to this cation. nih.govresearchgate.net

The proposed mechanism for the formation of the 1,3-benzodioxolium cation from related 1,3-benzodioxoles involves initial oxidation to a radical cation, followed by the loss of a proton and a subsequent oxidation step. nih.govresearchgate.net In the case of 2-chloro-1,3-benzodioxole, the departure of a chloride anion (Cl⁻) would directly yield the stabilized cation, which can then be trapped by various nucleophiles. nih.govscispace.com The stability of this cation is enhanced by the delocalization of the positive charge into the larger π-system of the molecule. nih.govresearchgate.net

Nucleophilic Substitution Reactions at C-2

The C-2 position of 2-chloro-1,3-benzodioxole is susceptible to nucleophilic attack, allowing for the displacement of the chloride ion. This type of reaction is common for similar structures where a halogen is positioned on a carbon atom bonded to two heteroatoms. The chloro group can be substituted by a range of nucleophiles, including amines, thiols, and alkoxides.

A prominent example of this reactivity is the fluorination of the closely related compound, 2,2-dichloro-1,3-benzodioxole. In this process, the chlorine atoms are substituted by fluoride ions in a nucleophilic substitution reaction to yield 2,2-difluoro-1,3-benzodioxole. google.com This transformation is often facilitated by a fluoride source like potassium fluoride, sometimes in the presence of a catalyst. google.com

Table 1: Examples of Nucleophilic Substitution at the C-2 Position of Dioxole Analogs
Starting MaterialNucleophileProductTypical ConditionsReference
2,2-Dichloro-1,3-benzodioxolePotassium fluoride (KF)2,2-Difluoro-1,3-benzodioxoleAprotic polar solvent (e.g., sulfolane), catalyst (e.g., KHF₂) google.com
2-Chloro-1,3,2-benzodioxaboroleAmines, AlcoholsSubstituted benzodioxaborolesMild temperatures, presence of a base (e.g., triethylamine)
Ethanone (B97240), 2-chloro-1-(2,2-diphenyl-1,3-benzodioxol-5-yl)-Amines, Thiols, AlkoxidesSubstituted ethanone derivatives-

Reductive Dehalogenation Pathways

Reductive dehalogenation involves the replacement of a halogen atom with a hydrogen atom. epa.gov This reaction is a significant pathway for the transformation of halogenated organic compounds. For 2-chloro-1,3-benzodioxole and related structures, this can be achieved through various methods, including photochemical and microbial routes.

Photochemical hydrodehalogenation has been demonstrated for electron-rich aryl chlorides like 5-chloro-1,3-benzodioxole. psu.edu Irradiation in the presence of a hydrogen donor such as isopropanol (B130326) or hypophosphorous acid can effectively replace the chlorine atom with hydrogen. psu.edu

From a biological perspective, microbial reductive dechlorination is a known detoxification mechanism for notorious pollutants like polychlorinated dibenzo-p-dioxins. nih.gov Anaerobic bacteria, such as certain Dehalococcoides species, can utilize chlorinated compounds as electron acceptors in a process called dehalorespiration, substituting chlorine atoms with hydrogen. nih.gov While not specifically documented for 2-chloro-1,3-benzodioxole, this pathway is established for structurally similar dioxin congeners. nih.gov Reductive dehalogenation can also occur as an undesired side reaction during the bioreduction of related α-haloketones. researchgate.net

Electrophilic and Nucleophilic Reactivity of the Benzodioxole Ring System

The benzodioxole ring system is inherently electron-rich due to the electron-donating effect of the two oxygen atoms in the dioxole ring. This characteristic makes the aromatic portion of the molecule particularly susceptible to electrophilic aromatic substitution reactions. Friedel-Crafts acylation, for instance, typically occurs at the position para to the dioxole oxygens. The presence of the 2-chloro substituent, while not directly attached to the aromatic ring, can exert an indirect electronic influence, though the primary activation comes from the dioxole moiety.

The reactivity of the benzodioxole ring is also evident in modern cross-coupling reactions. For example, bromo-substituted benzodioxoles can participate in Suzuki-Miyaura coupling reactions, allowing for the formation of carbon-carbon bonds on the aromatic ring. researchgate.net Furthermore, the π-system of the benzodioxole moiety can engage in cycloaddition reactions when part of a suitable substrate, such as an enamide. chinesechemsoc.org

Nucleophilic aromatic substitution on the benzodioxole ring is less common, as it would require the presence of strong electron-withdrawing groups on the aromatic ring to overcome its inherent electron-rich nature.

Radical Reactions and Associated Mechanistic Studies

The C-2 position of the 1,3-benzodioxole scaffold is a key site for radical formation. Mechanistic studies have identified two primary pathways for generating the 1,3-benzodioxol-2-yl radical.

The classical approach involves hydrogen atom abstraction from the C-2 position of 1,3-benzodioxole using radical initiators like tert-butoxy (B1229062) radicals. cdnsciencepub.com A more direct route to a chlorinated radical intermediate involves the reaction of 1,3-benzodioxole with chlorine gas in the presence of a radical initiator such as benzoyl peroxide, which leads to the formation of 2,2-dichloro-1,3-benzodioxole via a radical mechanism. google.com

More recently, photoredox catalysis has emerged as a powerful method for generating the 1,3-benzodioxol-2-yl radical under mild conditions. nih.govrsc.orgresearchgate.netrsc.org This mechanism proceeds through the single-electron oxidation of the 1,3-benzodioxole by an excited photocatalyst to form a radical cation. rsc.org Subsequent deprotonation in the presence of a base generates the target 1,3-benzodioxol-2-yl radical. rsc.org This radical species can then undergo various transformations, most notably addition to alkenes, to form new carbon-carbon bonds. nih.govrsc.org

Table 2: Photocatalytic Generation and Reaction of 1,3-Benzodioxol-2-yl Radicals
ReactantsPhotocatalystBase/AdditiveKey IntermediateProduct TypeReference
1,3-Benzodioxole, α-CF₃ Alkene4CzIPN2,4,6-Collidine1,3-Benzodioxol-2-yl radicalγ,γ-Difluoroallylated 1,3-benzodioxole nih.govresearchgate.net
γ,γ-Difluoroallylated 1,3-benzodioxole, AlkeneIr[dFCF₃ppy]₂(dCF₃bpy)PF₆2,4,6-CollidineCarbanionMonofluorocyclohexene nih.govrsc.org

Cycloaddition and Rearrangement Reactions

The 1,3-benzodioxole framework can be incorporated into molecules that undergo cycloaddition and rearrangement reactions, leading to complex molecular architectures.

While 2-chloro-1,3-benzodioxole itself is not typically a direct participant in classical pericyclic cycloaddition reactions, its derivatives can be employed in such transformations. For instance, an azidomethyl-substituted benzodioxole can undergo a Huisgen 1,3-dipolar cycloaddition with an alkyne to form a triazole ring. researchgate.netwikipedia.org

More complex, multi-step processes that are formally considered cycloadditions have been developed using 1,3-benzodioxoles as starting materials. Recent research has detailed a photoredox-mediated formal defluorinative [3+2+1] annulation involving 1,3-benzodioxoles and α-trifluoromethyl alkenes. rsc.org This reaction cascade, initiated by radical addition, ultimately constructs spiro monofluorinated cyclohexenes. rsc.org Similarly, 1,3-benzodioxole-containing enamides have been shown to participate in asymmetric [4+2] cycloaddition reactions to produce highly functionalized tetrahydroquinolines. chinesechemsoc.org

Rearrangement reactions involving the 1,3-benzodioxole core are less common. However, studies on related 1,1-dioxyethyl radicals, generated from acyclic acetals, have shown that these species can undergo rearrangement. cdnsciencepub.com This suggests that the 1,3-benzodioxol-2-yl radical or its derivatives could potentially undergo rearrangement under specific conditions, although this remains an area for further investigation.

Applications of 2 Chloro 1,3 Benzodioxole As a Key Intermediate in Advanced Organic Synthesis

Building Block for Complex Polycyclic and Heterocyclic Systems

2-Chloro-1,3-benzodioxole is a fundamental starting material for the synthesis of intricate polycyclic and heterocyclic frameworks, which are prevalent in biologically active molecules and functional materials.

The reactivity of the chlorine atom at the 2-position of the benzodioxole ring system is central to its utility. It can be readily substituted by various nucleophiles, enabling the introduction of diverse functional groups and the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is harnessed in multi-step synthetic sequences to construct larger, more complex ring systems.

For instance, derivatives of 1,3-benzodioxole (B145889) are used in the synthesis of heterocyclic compounds that may exhibit biological activity. ontosight.aiontosight.ai The synthesis of new heterocyclic compounds is an active area of research, with applications in medicinal chemistry and materials science. researchgate.net The benzodioxole moiety itself is a structural component in numerous natural products and pharmacologically active compounds. researchgate.net

A notable application is in the synthesis of spiro-fused heterocyclic systems. For example, spiro[1,3-benzodioxole-2,4'-tetrahydrothiopyran] derivatives, which are valuable intermediates for phosphodiesterase 4 (PDE4) inhibitors, can be prepared from precursors derived from 1,3-benzodioxole. google.comgoogle.com The synthesis often involves the construction of the spirocyclic core through a series of reactions where the benzodioxole unit acts as a key structural element.

Furthermore, the benzodioxole framework can be modified to create precursors for metal-organic frameworks (MOFs). For example, 5-bromo-6-chloro-1,3-benzodioxole is utilized in the synthesis of dioxole-functionalized MOFs, which have potential applications in gas storage and catalysis. smolecule.com

The following table summarizes selected examples of complex systems derived from 1,3-benzodioxole precursors:

Precursor DerivativeTarget SystemSynthetic StrategyPotential ApplicationReference
1-(7-hydroxyspiro[1,3-benzodioxole-2,4′-tetrahydro-thiopyran]-4-yl)ethanoneSpiro[1,3-benzodioxole-2,4'-tetrahydrothiopyran] derivativesMulti-step synthesis involving functional group transformationsPDE4 inhibitors google.com
5-Bromo-6-chlorobenzo[d] ontosight.aidioxoleDioxole functionalized metal–organic frameworks (MOFs)Solvothermal synthesis with a metal saltGas storage, catalysis smolecule.com
2-Chloro-3-pyridinol2,3-Dihydro-spiro google.comdioxino[2,3-b]pyridine-3,4′-piperidineMulti-step synthesis including Smiles rearrangementHeterocyclic building block scispace.com

Precursor for Advanced Chemical Materials and Functional Molecules

2-Chloro-1,3-benzodioxole and its derivatives are instrumental in the development of advanced chemical materials and functional molecules with tailored properties. The ability to introduce various substituents onto the benzodioxole core allows for the fine-tuning of electronic and optical properties.

One significant application is in the synthesis of fluorinated benzodioxole derivatives. For example, 2,2-difluoro-1,3-benzodioxole (B44384) is prepared from 2,2-dichloro-1,3-benzodioxole (B1313652) through a chlorine-fluorine exchange reaction. google.com This difluorinated analog is considered a more metabolically stable isostere of the 1,3-benzodioxole moiety and is used in the synthesis of agrochemicals and pharmaceuticals. google.comsci-hub.se The reaction is typically carried out using potassium fluoride (B91410) in the presence of a catalyst. google.com

The electrochemical synthesis of fluorinated orthoesters from 1,3-benzodioxoles represents another innovative application. This method provides an environmentally friendly route to valuable synthetic intermediates.

Furthermore, 1,3-benzodioxole derivatives are investigated for their potential in materials science, including the development of new materials with specific electronic or optical properties. smolecule.com The benzodioxole unit can be incorporated into larger conjugated systems to influence their photophysical characteristics.

The table below highlights some advanced materials and functional molecules derived from 2-chloro-1,3-benzodioxole and related compounds.

PrecursorProductSynthetic MethodApplicationReference
2,2-Dichloro-1,3-benzodioxole2,2-Difluoro-1,3-benzodioxoleChlorine-fluorine exchange with KFIntermediate for agrochemicals and pharmaceuticals google.com
5-Chloro-1,3-benzodioxoleFluorinated OrthoestersElectrochemical oxidation in the presence of fluoroalcoholsSynthetic intermediate
5-Bromo-6-chlorobenzo[d] ontosight.aidioxoleDioxole functionalized materialsVarious synthetic transformationsMaterials with specific electronic or optical properties smolecule.com

Role in the Synthesis of Specific Carbon Frameworks

2-Chloro-1,3-benzodioxole plays a crucial role as a precursor in the synthesis of specific and complex carbon frameworks, which are often challenging to construct through other synthetic routes. The reactivity of the chloro-substituted carbon at the 2-position allows for its participation in various carbon-carbon bond-forming reactions.

A significant example is its use in the synthesis of monofluorinated cyclohexenes through a photocatalytic C-H gem-difunctionalization process. rsc.orgresearchgate.net In this reaction, the 1,3-benzodioxole acts as a biradical precursor, enabling a stepwise radical addition to α-trifluoromethyl alkenes and electron-deficient alkenes. This formal [3 + 2 + 1] annulation constructs a highly functionalized monofluorocyclohexene framework. researchgate.net

The reaction of alkyl-substituted benzenes with o-chloranil can lead to the formation of 4,5,6,7-tetrachloro-1,3-benzodioxoles via benzylic oxidation and subsequent acetal (B89532) formation. mdpi.com For instance, heating o-chloranil in toluene (B28343) under reflux produces 4,5,6,7-tetrachloro-2-phenyl-1,3-benzodioxole. mdpi.com

These examples demonstrate the utility of 2-chloro-1,3-benzodioxole and its parent structure in generating unique and complex carbon skeletons that are valuable in various fields of chemical research.

The following table details specific carbon frameworks synthesized using 1,3-benzodioxole derivatives.

PrecursorReagentsProductReaction TypeReference
1,3-Benzodioxoleα-Trifluoromethyl alkenes, electron-deficient alkenes, photocatalystMonofluorocyclohexenesPhotocatalytic C–H gem-difunctionalization, [3 + 2 + 1] annulation rsc.orgresearchgate.net
Toluene (as reactant and solvent)o-Chloranil4,5,6,7-Tetrachloro-2-phenyl-1,3-benzodioxoleBenzylic oxidation and acetal formation mdpi.com
Diphenylmethaneo-Chloranil4,5,6,7-Tetrachloro-2,2-diphenyl-1,3-benzodioxoleBenzylic oxidation and acetal formation mdpi.com

Development of Novel Reagents and Catalysts from 2-Chloro-1,3-Benzodioxole

The unique reactivity of 2-chloro-1,3-benzodioxole and its derivatives makes them valuable starting materials for the development of novel reagents and catalysts for organic synthesis.

A prominent example is the synthesis of 2-chloro-1,3,2-benzodioxaborole, also known as B-chlorocatecholborane. nih.gov This reagent is prepared from catechol and is a versatile tool in organic synthesis, particularly in hydroboration and cross-coupling reactions. While not directly synthesized from 2-chloro-1,3-benzodioxole, its structural relationship highlights the utility of the benzodioxole framework in reagent design.

Another related compound, 2-chloro-1,3,2-benzodioxaphosphorin-4-one, is used as a reagent in phosphorylation and phosphitylation of alcohols and in the formation of H-phosphonates, which are key intermediates in nucleotide synthesis. sigmaaldrich.com

The development of novel catalytic systems for the functionalization of the benzodioxole ring itself is an active area of research. Lewis acid catalysis, for instance, has been shown to be an effective strategy for the regioselective incorporation of halogens into the benzodioxole system, enhancing reactivity and control over the synthetic outcome. smolecule.com

The table below provides examples of reagents and catalytic systems related to the 1,3-benzodioxole scaffold.

Compound NameClassApplicationReference
2-Chloro-1,3,2-benzodioxaboroleBoron reagentHydroboration, cross-coupling reactions nih.gov
2-Chloro-1,3,2-benzodioxaphosphorin-4-onePhosphorus reagentPhosphorylation, phosphitylation, H-phosphonate formation sigmaaldrich.com
Lewis Acids (e.g., AlCl₃, FeCl₃, ZnCl₂)CatalystsHalogenation of benzodioxole systems smolecule.com

Spectroscopic Characterization and Structural Elucidation of 2 Chloro 1,3 Benzodioxole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, 2D techniques)

NMR spectroscopy is a cornerstone for elucidating the carbon-hydrogen framework of organic molecules. Although specific spectral data for 2-chloro-1,3-benzodioxole is scarce, the analysis of its isomer, 5-chloro-1,3-benzodioxole, offers valuable insights into the chemical shifts and coupling constants expected for this class of compounds.

For the isomeric compound 5-chloro-1,3-benzodioxole , the following NMR data has been reported rsc.org:

¹H NMR (400 MHz, CDCl₃): The spectrum shows signals for the aromatic protons in the region of δ 6.85–6.74 ppm. A characteristic singlet for the two protons of the methylenedioxy group (-O-CH₂-O-) appears at δ 5.99 ppm. rsc.org

¹³C NMR (100 MHz, CDCl₃): The carbon spectrum displays signals at δ 148.35, 146.47, 126.28, 121.30, 109.63, 108.88, and a key signal at δ 101.67, which is characteristic of the methylene (B1212753) carbon in the dioxole ring. rsc.org

In more complex derivatives, such as those synthesized for biological evaluation, NMR is crucial for confirming their structures. For instance, in a series of N-(benzo[d] cymitquimica.comfluorochem.co.ukdioxol-5-yl)-2-(one-benzylthio) acetamide (B32628) compounds, ¹H and ¹³C NMR were used to verify the successful three-step synthesis. Similarly, detailed ¹H and ¹³C NMR data, including assignments for amide and dimethoxyphenyl moieties, have been published for compounds like 2-(benzo[d] cymitquimica.comfluorochem.co.ukdioxol-5-yl)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide. nih.gov Patent literature also frequently includes ¹H NMR data to characterize novel benzodioxole heterocyclic compounds. google.com

Interactive Data Table: NMR Data for 5-Chloro-1,3-benzodioxole rsc.org

NucleusChemical Shift (δ, ppm)Multiplicity / Assignment
¹H6.85 – 6.80m, 2H (Aromatic)
¹H6.74 (d, J = 8.1 Hz)d, 1H (Aromatic)
¹H5.99s, 2H (-O-CH₂-O-)
¹³C148.35Aromatic C-O
¹³C146.47Aromatic C-O
¹³C126.28Aromatic C-Cl
¹³C121.30Aromatic C-H
¹³C109.63Aromatic C-H
¹³C108.88Aromatic C-H
¹³C101.67-O-CH₂-O-

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is vital for identifying the functional groups present in a molecule. For 1,3-benzodioxole (B145889) derivatives, IR spectroscopy readily confirms the presence of the characteristic dioxole ring and other substituents.

While a specific IR spectrum for 2-chloro-1,3-benzodioxole is not provided in the search results, the spectra of its derivatives show consistent patterns. Key vibrational bands for 1,3-benzodioxole derivatives include:

C-O-C Stretching: Strong absorption bands associated with the asymmetric and symmetric stretching of the ether linkages in the dioxole ring are typically observed in the 1250-1020 cm⁻¹ region. nih.govmdpi.com For example, derivatives have shown prominent peaks at 1239 and 1027 cm⁻¹. fluorochem.co.uk

Aromatic C=C Stretching: Bands in the 1640-1450 cm⁻¹ range are indicative of the benzene (B151609) ring. nih.gov

C-H Stretching: Aromatic C-H stretching vibrations usually appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene bridge is found just below 3000 cm⁻¹. nih.gov

In substituted derivatives, additional peaks confirm the presence of other functional groups. For example, in various amide derivatives of 1,3-benzodioxole, the amide carbonyl (C=O) stretch is a strong, easily identifiable band, appearing around 1645-1675 cm⁻¹. nih.gov For the analogue 2-chloro-1,3,2-benzodioxaborole, key IR absorptions include C-O stretching (1200–1300 cm⁻¹) and B-O stretching (1350–1400 cm⁻¹). The C-Cl stretching vibration for such compounds is expected in the 600–650 cm⁻¹ range.

Mass Spectrometry (MS, HRMS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and formula of a compound and for gaining structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is particularly crucial for unequivocally establishing the elemental composition of novel benzodioxole derivatives. Researchers synthesizing new series of these compounds routinely use HRMS (often with electrospray ionization, ESI) to confirm that the mass of the synthesized molecule matches the calculated mass to within a very small tolerance, thereby validating the proposed structure. nih.govmdpi.comresearchgate.net

For the isomer 5-chloro-1,3-benzodioxole , electron ionization (EI) mass spectrometry reveals a molecular ion (M⁺) peak at m/z 156, consistent with its molecular weight. The fragmentation pattern provides further structural confirmation. rsc.orgnist.gov

Interactive Data Table: Key Mass Fragments for 5-Chloro-1,3-benzodioxole (EI-MS) rsc.org

m/zRelative IntensityProposed Fragment
15680%[M]⁺ (Molecular Ion)
155100%[M-H]⁺
9810%[M-Cl-H-CO]⁺ or other fragment

The fragmentation of the related analogue 2-chloro-1,3,2-benzodioxaborole shows a prominent molecular ion peak at m/z 154 (for the ¹¹B isotope) and a key fragment at m/z 119, corresponding to the loss of the chlorine atom, [C₆H₄O₂B]⁺.

X-ray Crystallography for Solid-State Structure Determination of Analogues

X-ray crystallography provides the most definitive evidence of molecular structure by mapping atomic positions in the solid state. While the crystal structure of 2-chloro-1,3-benzodioxole itself is not described, numerous structures of its derivatives have been determined, revealing key conformational features.

Studies on various 1,3-benzodioxole derivatives consistently show that the benzodioxole fragment is nearly planar. sigmaaldrich.comchemicalbook.com For example, in the structure of (E)-2-[1-(1,3-benzodioxol-5-yl)ethylidene]-N-ethylhydrazine-1-carbothioamide, the maximum deviation from the mean plane of the benzodioxole moiety is just 0.0515 Å. sigmaaldrich.com

Interactive Data Table: Crystallographic Data for a Representative Analogue: (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide chemicalbook.com

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.7780 (6)
b (Å)20.5417 (15)
c (Å)11.0793 (9)
β (°)100.774 (2)
Volume (ų)1962.5 (3)
Z4

Advanced Spectroscopic Techniques for Electronic Structure Probing

Beyond standard characterization, advanced spectroscopic methods combined with computational chemistry are used to probe the electronic properties of 1,3-benzodioxole derivatives, which is crucial for applications in materials science and medicinal chemistry.

Techniques like UV-vis absorption and fluorescence spectroscopy have been used to investigate the photophysical properties of these compounds. nist.gov The study of solvatochromism, where the absorption or emission wavelength changes with solvent polarity, can provide information about the difference in dipole moment between the ground and excited states. nist.gov

Furthermore, quantum chemical calculations using methods like Density Functional Theory (DFT) are employed to understand the electronic structure, molecular orbitals (HOMO-LUMO gap), and nonlinear optical (NLO) properties of these molecules. For a quinoline-1,3-benzodioxole derivative, DFT calculations were used to compute the dipole moment, polarizability, and hyperpolarizability to assess its potential for NLO applications. spectrabase.com These computational studies complement experimental data and provide a deeper understanding of the molecule's reactivity and electronic behavior. chemicalbook.comspectrabase.com

Theoretical and Computational Chemistry Studies on 1,3 Benzodioxole, 2 Chloro

Quantum Chemical Calculations of Electronic and Molecular Structure (DFT, semi-empirical methods)

The determination of the electronic and molecular structure of 1,3-Benzodioxole (B145889), 2-chloro- can be achieved through various quantum chemical calculation methods, primarily Density Functional Theory (DFT) and semi-empirical approaches. These methods are foundational for understanding the molecule's intrinsic properties.

Density Functional Theory (DFT): DFT has become a principal method for computational studies of organic molecules due to its balance of accuracy and computational cost. For derivatives of 1,3-benzodioxole, the B3LYP functional combined with basis sets like 6-311+G is commonly employed to optimize the molecular geometry and calculate vibrational wavenumbers. mdpi.com Such calculations provide detailed structural parameters, including bond lengths, bond angles, and dihedral angles. While specific DFT studies on 1,3-Benzodioxole, 2-chloro- are not prevalent in the reviewed literature, the methodology has been extensively applied to similar structures, such as (2E)-1-(1,3-benzodioxol-5-yl)-3-(3-bromophenyl)prop-2-en-1-one and other chalcones, yielding results that are consistent with experimental data from X-ray crystallography. mdpi.comiucr.orgresearchgate.net

Semi-empirical Methods: Semi-empirical methods, such as AM1 (Austin Model 1), PM3 (Parameterized Model number 3), and MNDO (Modified Neglect of Diatomic Overlap), offer a faster, albeit less accurate, alternative to DFT. redalyc.orguomustansiriyah.edu.iq These methods are particularly useful for larger molecular systems and have been applied to study various 1,3-benzodioxole derivatives, for instance, in the context of their properties as corrosion inhibitors. journament.comresearchgate.net These calculations yield fundamental quantum chemical parameters and optimized geometries that align well with experimental findings for related compounds. redalyc.org For 1,3-benzodioxole derivatives, these methods have been used to determine the relationship between molecular structure and properties like corrosion inhibition efficiency. journament.comresearchgate.net

The table below summarizes the typical structural parameters obtained from such calculations, based on studies of related compounds.

Calculation MethodBasis SetCalculated ParametersTypical Application on Related Compounds
DFT (B3LYP)6-311+G, 6-31G(d)Optimized Geometry (Bond Lengths, Angles), Vibrational Frequencies, Electronic PropertiesStructural analysis of 1,3-benzodioxole-containing chalcones and phosphinanones. iucr.orgresearchgate.net
Semi-empirical (AM1, PM3, MNDO)N/AOptimized Geometry, Heats of Formation, Quantum Chemical Parameters (EHOMO, ELUMO)QSAR studies of 1,3-benzodioxole derivatives as corrosion inhibitors. journament.comresearchgate.net

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and kinetic stability of a molecule. libretexts.org The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability.

HOMO-LUMO Analysis: For derivatives of 1,3-benzodioxole, the HOMO and LUMO energy levels and their distribution are calculated using methods like DFT at the B3LYP level. mdpi.com In one study on a complex semicarbazone derivative, the HOMO was found to be distributed over the benzodioxole ring and a hydrazinecarboxamide moiety, while the LUMO was mainly located on the benzodioxole fragment. mdpi.com The energy gap for this molecule was calculated to be 4.23 eV, indicating significant potential for intramolecular charge transfer, which can influence its bioactivity. mdpi.com A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. mdpi.com

Reactivity Indices: From the HOMO and LUMO energies, various global reactivity descriptors can be calculated. These indices, such as electronegativity (χ), chemical hardness (η), and global electrophilicity (ω), provide quantitative measures of a molecule's reactivity. Theoretical studies on 1,3-benzodioxole derivatives used as corrosion inhibitors have calculated parameters like the energies of HOMO (EHOMO) and LUMO (ELUMO), the energy gap (ΔEg), and the dipole moment (μ) to predict their interaction with metal surfaces. journament.comresearchgate.netresearchgate.net

The following table presents representative FMO data from a study on a 1,3-benzodioxole derivative, illustrating the type of information generated.

CompoundMethodEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Reference
(2E)-2-[1-(1,3-Benzodioxol-5-yl)...]hydrazinecarboxamideDFT/B3LYP-6.007-1.7774.23 mdpi.com
(E)-1-(1,3-Benzodioxol-5-yl)-3-([2,2'-bithiophen]-5-yl)prop-2-en-1-oneDFTNot specifiedNot specified2.73 (Theoretical) iucr.org

Conformational Analysis and Investigation of Stereoelectronic Effects (e.g., Anomeric Effect)

The conformation of the 1,3-benzodioxole ring system is significantly influenced by stereoelectronic effects, most notably the anomeric effect. wikipedia.org This effect describes the preference of a heteroatomic substituent adjacent to another heteroatom in a ring for the axial position, a phenomenon driven by stabilizing orbital interactions.

Conformational Preference: Theoretical studies on the parent 1,3-benzodioxole molecule using ab initio and DFT methods have shown that a nonplanar, puckered conformation (Cs symmetry) is more stable than the planar conformation (C2v symmetry). acs.org This nonplanarity is attributed to the anomeric effect. Natural Bond Orbital (NBO) analysis reveals that the key stabilizing interaction is the hyperconjugation between an oxygen lone pair (np) and the antibonding orbital of the adjacent C-O bond (σ*CO). acs.orgacs.org

Anomeric Effect in 1,3-Benzodioxole, 2-chloro-: The presence of a highly electronegative chlorine atom at the C2 position is expected to have a profound impact on the anomeric effect. In analogous systems like 2-chloro-1,3-dioxane, the interaction between the oxygen lone pair and the antibonding orbital of the C-Cl bond (nO → σC-Cl) is a classic manifestation of the anomeric effect. rsc.org This hyperconjugative interaction stabilizes the conformation where the C-Cl bond is axial. This stabilization arises from the donation of electron density from the oxygen lone pair into the low-lying σC-Cl orbital, which weakens and lengthens the C-Cl bond while shortening the C-O bonds. rsc.org Therefore, it is predicted that 1,3-Benzodioxole, 2-chloro- will exhibit a strong preference for a puckered conformation with an axially oriented chlorine atom.

The key orbital interactions involved in the anomeric effect for this compound are summarized below.

EffectDonor OrbitalAcceptor OrbitalConsequenceReference
Anomeric EffectOxygen lone pair (np)C-O antibonding orbital (σCO)Stabilizes the nonplanar ring conformation. acs.org
Generalized Anomeric EffectOxygen lone pair (np)C-Cl antibonding orbital (σC-Cl)Favors axial orientation of the chlorine atom; lengthens C-Cl bond, shortens C-O bond. rsc.org

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry allows for the detailed modeling of chemical reaction pathways, including the characterization of reactants, products, intermediates, and, crucially, transition states (TS). This provides deep insight into reaction mechanisms and kinetics.

While specific reaction pathway models for 1,3-Benzodioxole, 2-chloro- are not available in the surveyed literature, the principles can be applied to predict its reactivity. A probable reaction for this compound is nucleophilic substitution at the C2 position, where the chlorine atom acts as a leaving group.

Modeling Nucleophilic Substitution: The reaction pathway for a nucleophilic attack on the C2 carbon would be modeled by calculating the potential energy surface. The transition state would be located as a first-order saddle point on this surface. The anomeric effect is expected to play a significant role in stabilizing this transition state. As the C-Cl bond elongates in the TS, its antibonding orbital (σC-Cl) becomes a better electron acceptor. rsc.org This enhances the nO → σC-Cl hyperconjugative interaction, providing additional electronic stabilization to the transition state and thus lowering the activation energy of the reaction. rsc.orgbasna.ir This phenomenon, where a stereoelectronic effect is more pronounced in the transition state than in the ground state, is a key principle in understanding reactivity.

Semi-empirical calculations have been used to study the complexation of 1,3-benzodioxole derivatives with Lewis acids like AlCl₃, which is proposed as a necessary step to activate the cleavage of the methylenedioxy ring. scielo.br Such studies represent an initial step in modeling more complex reaction pathways.

Quantitative Structure-Reactivity/Property Relationships (QSPR)

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical tools that correlate the chemical structure of compounds with their biological activity or physical properties. These models are widely used in drug design and materials science to predict the properties of new compounds.

QSAR/QSPR studies have been performed on various derivatives of 1,3-benzodioxole to understand properties such as their efficacy as corrosion inhibitors and their synergistic activity with insecticides. journament.comresearchgate.netacs.org In these studies, a range of molecular descriptors are calculated and then correlated with the observed activity.

Molecular Descriptors: The descriptors used in these models fall into several categories:

Quantum Chemical Descriptors: These are derived from quantum calculations and include EHOMO, ELUMO, energy gap (ΔEg), dipole moment (μ), and Mulliken atomic charges. journament.comresearchgate.net

Physicochemical Descriptors: These include parameters like hydrophobicity (Log P), molar refractivity, and polarization. journament.comresearchgate.net

Steric and Topological Descriptors: These describe the size and shape of the molecule, such as surface area and various topological indices. journament.com

A QSPR study on 1,3-Benzodioxole, 2-chloro- could be designed to predict a variety of properties. By calculating a set of relevant descriptors and measuring a specific property for a series of related compounds, a predictive model could be built to guide the synthesis of new molecules with desired characteristics.

The table below lists descriptors that have been used in QSAR studies of related 1,3-benzodioxole compounds.

Descriptor TypeSpecific DescriptorsApplication in Related StudiesReference
Quantum ChemicalEHOMO, ELUMO, Energy Gap (ΔEg), Dipole Moment (μ), Mulliken ChargesCorrosion inhibition efficiency. journament.com, researchgate.net
HydrophobicLog PCorrosion inhibition; synergistic activity. journament.com, acs.org
Steric/TopologicalSurface Area (S.A), Molar RefractivityCorrosion inhibition; synergistic activity. journament.com, acs.org
ThermodynamicHydration Energy (EHyd)Corrosion inhibition efficiency. researchgate.net

Future Research Directions and Emerging Opportunities for 1,3 Benzodioxole, 2 Chloro

Innovations in Environmentally Benign Synthetic Methodologies

The synthesis of chlorinated benzodioxoles has traditionally relied on methods that present environmental and safety challenges. For instance, the related compound 2,2-dichloro-1,3-benzodioxole (B1313652) can be prepared by reacting 1,3-benzodioxole (B145889) with chlorine gas in the presence of a radical initiator like benzoyl peroxide or AIBN. google.com This process involves hazardous reagents and can lead to multiple chlorinated species. google.com Future research must prioritize the development of greener, more selective synthetic routes.

Innovations in this area could include:

Catalytic Halogenation: Exploring selective catalytic systems could enable precise mono-chlorination at the 2-position, avoiding over-halogenation. Lewis acid catalysis, which has been shown to improve regioselectivity in the halogenation of the aromatic ring of benzodioxole systems, could be adapted for this purpose. smolecule.com

Safer Chlorinating Agents: Replacing gaseous chlorine with safer, solid, or liquid N-chloro reagents would significantly improve the safety profile of the synthesis.

Phase-Transfer Catalysis: Micellar or phase-transfer catalysis, which has been successfully used for the chloromethylation of the 1,3-benzodioxole ring system, could be investigated to facilitate the reaction under milder and more controlled conditions, potentially increasing selectivity and yield. ccspublishing.org.cn

Heterogeneous Catalysts: The development of solid acid catalysts or other heterogeneous systems could simplify product purification, allow for catalyst recycling, and contribute to a more sustainable manufacturing process, a strategy already being explored for other transformations of the benzodioxole core. mdpi.comnih.gov

Exploration of Novel Reactivity Patterns and Chemical Transformations

The chlorine atom at the 2-position of 1,3-benzodioxole, 2-chloro- activates the molecule for nucleophilic substitution, making it a valuable synthetic intermediate. The chlorine atom is a good leaving group, allowing for the introduction of a wide array of functional groups at this position.

Future research should focus on:

Nucleophilic Substitution Reactions: A systematic investigation into the reaction of 2-chloro-1,3-benzodioxole with various nucleophiles (e.g., amines, thiols, alkoxides, carbanions) could lead to a diverse library of novel 2-substituted benzodioxole derivatives. This parallels the chlorine-fluorine exchange reaction used to convert 2,2-dichloro-1,3-benzodioxole into 2,2-difluoro-1,3-benzodioxole (B44384), an important intermediate for pharmaceuticals and agrochemicals. google.com

Synthesis of Spirocyclic Compounds: The reactivity of the 2-position could be exploited to construct complex spirocyclic frameworks by reacting it with bifunctional nucleophiles. Spiro-benzodioxole structures are of interest in medicinal chemistry due to their conformational rigidity. acs.org

Organometallic Coupling Reactions: The potential for the C-Cl bond to participate in cross-coupling reactions could be explored, opening pathways to 2-aryl, 2-alkenyl, or 2-alkynyl benzodioxoles, thereby expanding the available chemical space.

Precursor to Reactive Intermediates: The compound could serve as a precursor to more reactive species, such as carbenes or radicals at the 2-position, enabling unique cycloaddition or insertion reactions.

Integration into Flow Chemistry and Automated Synthesis Platforms

Given that 1,3-Benzodioxole, 2-chloro- is likely a reactive and potentially unstable compound, its synthesis and subsequent reactions are ideal candidates for integration into continuous flow and automated platforms. Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and residence time, which is crucial for managing reactive intermediates. acs.org

Emerging opportunities in this domain include:

In-Situ Generation and Use: Flow reactors would enable the on-demand synthesis of 1,3-Benzodioxole, 2-chloro- and its immediate use in a subsequent reaction step within a continuous stream. This "just-in-time" approach minimizes the accumulation of the unstable intermediate, enhancing safety and preventing degradation.

Packed-Bed Reactors: The use of heterogeneous catalysts in packed-bed reactors (PBRs) can facilitate the synthesis and purification process. mdpi.comnih.gov This approach has been successfully demonstrated for the acylation of 1,3-benzodioxole using recyclable catalysts like Aquivion SO₃H®, achieving high conversion and selectivity. mdpi.comnih.govresearchgate.net

Automated Reaction Optimization: Coupling flow reactors with automated sampling and online analysis (e.g., HPLC, GC-MS) would allow for high-throughput screening of reaction conditions. An optimization algorithm could autonomously explore the reaction space to rapidly identify the optimal conditions for synthesis or subsequent transformations. acs.org

Library Synthesis: An automated platform could be programmed to react the in-situ generated 2-chloro-1,3-benzodioxole with a pre-plated array of different nucleophiles, enabling the rapid and efficient synthesis of a large library of derivatives for screening purposes.

Computational Design and Prediction of New Derivatives with Desired Chemical Properties

Computational chemistry provides powerful tools to guide and accelerate the discovery of new molecules with specific functions. For the 1,3-benzodioxole framework, computational methods can predict reactivity, molecular properties, and biological activity, thus prioritizing synthetic efforts.

Future research should leverage computational tools for:

Reactivity Analysis: Density Functional Theory (DFT) calculations can be used to generate electrostatic potential maps and analyze frontier molecular orbitals. This would provide insight into the electrophilicity of the 2-position in 1,3-Benzodioxole, 2-chloro- and help predict its reactivity towards various nucleophiles.

Designing Novel Derivatives: The 2-chloro derivative can be used as a virtual starting point for the in-silico design of new compounds. By computationally replacing the chlorine with a vast array of functional groups, new virtual libraries can be created and screened for desired properties.

Predicting Biological Activity: Molecular docking studies can predict the binding affinity of novel benzodioxole derivatives to specific biological targets, such as enzymes or receptors. mdpi.com This approach has been used to identify benzodioxole-based auxin receptor agonists and potential antifungal agents. mdpi.comnih.govresearchgate.net

Improving Metabolic Stability: The 2,2-difluorobenzodioxole moiety was developed as a more metabolically stable isostere of the parent benzodioxole group. sci-hub.se Computational methods can be used to predict the metabolic fate of new derivatives synthesized from the 2-chloro precursor, guiding the design of compounds with enhanced pharmacokinetic properties.

Role in Sustainable Chemical Processes

The development of sustainable chemical processes is a critical goal for modern chemistry. Research into 1,3-Benzodioxole, 2-chloro- and its derivatives can contribute significantly to this objective by focusing on green chemistry principles.

Key aspects for future investigation are:

Recyclable Catalysts: Shifting from stoichiometric reagents (e.g., AlCl₃ in traditional Friedel-Crafts reactions) to recyclable heterogeneous catalysts minimizes waste and environmental impact. mdpi.comnih.gov Research should focus on developing robust catalysts for the synthesis and transformation of 2-chloro-1,3-benzodioxole.

Flow Chemistry for Sustainability: As mentioned, flow processes offer improved energy efficiency, reduced solvent usage, and enhanced safety, all of which are cornerstones of green chemistry. mdpi.comnih.gov Quantifying the environmental benefits using metrics like the E-factor can highlight the sustainability of these new methods. acs.org

Benign Solvents: Moving away from chlorinated or hazardous solvents towards greener alternatives (e.g., water, ethanol, or supercritical fluids) is crucial for developing environmentally responsible processes. acs.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-chloro-1,3-benzodioxole, and what methodological challenges arise during purification?

  • Methodology : A typical synthesis involves chlorination of 1,3-benzodioxole using agents like sulfuryl chloride (SO₂Cl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions. Reaction monitoring via TLC or GC-MS is critical to avoid over-chlorination.
  • Challenges : Byproducts such as di- or trichlorinated derivatives may form, requiring column chromatography with silica gel (hexane/ethyl acetate gradients) for purification. Handling chlorinating agents demands strict inert atmospheres (argon/nitrogen) to prevent hydrolysis .

Q. How is X-ray crystallography applied to confirm the structural configuration of 2-chloro-1,3-benzodioxole derivatives?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is used to resolve bond angles, dihedral angles, and crystal packing. For example, derivatives like 2-(2H-1,3-benzodioxol-5-yl)-1,3-benzothiazole are crystallized in orthorhombic systems, with data collected at 293 K and refined using SHELXL-97 .
  • Key Parameters : C–C bond lengths (~1.38 Å) and Cl–C bond angles (~120°) are validated against computational models (DFT). Discrepancies >0.02 Å may indicate lattice strain or intermolecular interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.